molecular formula C8H7N3O7S B182900 2-((2,4,6-Trinitrophenyl)thio)ethanol CAS No. 55548-91-9

2-((2,4,6-Trinitrophenyl)thio)ethanol

Cat. No.: B182900
CAS No.: 55548-91-9
M. Wt: 289.22 g/mol
InChI Key: ZJTJZEBQOQZCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4,6-Trinitrophenyl)thio)ethanol is a specialized nitroaromatic compound of significant interest in mechanistic and synthetic chemistry. Its structure, featuring a strong electron-withdrawing trinitrophenyl group linked to an ethanol moiety via a sulfur bridge, makes it a valuable building block for studying nucleophilic aromatic substitution reactions and reaction mechanisms involving high-energy compounds . Research into similar trinitrophenyl compounds provides insight into its potential behavior; for instance, theoretical studies on the metabolites of 2,4,6-trinitrotoluene (TNT) detail their reaction mechanisms with thiol groups, which is fundamental for understanding the covalent binding to proteins and the associated toxicological effects . Furthermore, the thiocyanate group's redox reactivity with 2,4,6-trinitrophenol underscores the potential of this chemical class in kinetic and mechanistic studies of electron-transfer processes . The compound's structure also suggests its utility as a precursor in the synthesis of more complex molecules, such as sulfide-Schiff base derivatives, which are prominent in the development of multi-target inhibitors for various enzymes . As a key intermediate, it enables researchers to explore novel pathways in the creation of functional materials and active chemical entities. This product is intended for use by qualified researchers in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trinitrophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O7S/c12-1-2-19-8-6(10(15)16)3-5(9(13)14)4-7(8)11(17)18/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTJZEBQOQZCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])SCCO)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398885
Record name 2-((2,4,6-TRINITROPHENYL)THIO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55548-91-9
Record name 2-((2,4,6-TRINITROPHENYL)THIO)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 2 2,4,6 Trinitrophenyl Thio Ethanol Formation and Reactivity

Mechanistic Investigations of Nucleophilic Aromatic Substitution on the Trinitrophenyl Ring

Nucleophilic aromatic substitution is a critical reaction class for modifying aromatic scaffolds. researchgate.net Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions on aromatic rings have distinct mechanistic requirements due to the high electron density of the aromatic system and the geometric constraints of the ring. rsc.orgresearchgate.net

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. researchgate.netnih.gov This process begins with the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate. rsc.orgnih.gov This anionic sigma adduct, the Meisenheimer complex, is a key feature of the reaction pathway. researchgate.net In the case of forming 2-((2,4,6-trinitrophenyl)thio)ethanol, the thiolate anion from 2-mercaptoethanol (B42355) attacks the carbon atom bearing the leaving group on the 2,4,6-trinitrophenyl ring.

The formation of the Meisenheimer complex is typically the slow, rate-determining step because it involves the temporary loss of aromaticity, resulting in a higher energy state. researchgate.net The subsequent step, the elimination of the leaving group (e.g., a halide ion), is fast as it restores the energetically favorable aromatic system. researchgate.net The stability and even isolation of Meisenheimer complexes have been reported, particularly when the aromatic ring is heavily substituted with strong electron-withdrawing groups and the leaving group is poor. These stable adducts provide unambiguous evidence for the stepwise nature of these reactions.

For a long time, the stepwise mechanism involving a Meisenheimer intermediate was considered the sole pathway for SNAr reactions. However, recent experimental and computational studies have provided compelling evidence that many SNAr reactions, previously assumed to be stepwise, actually proceed through a concerted mechanism. researchgate.net

In a concerted SNAr mechanism, the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group, passing through a single transition state rather than a stable intermediate. The distinction between the two pathways is subtle and depends on the relative energy of the Meisenheimer-like structure. If this structure corresponds to a potential energy minimum, the reaction is stepwise. If it represents a transition state, the reaction is concerted.

The prevalence of a concerted versus a stepwise mechanism is influenced by several factors:

The Leaving Group: Good leaving groups (e.g., chloride, bromide) favor a concerted pathway because the C-X bond breaks more easily.

Ring Activation: Extremely electron-poor rings, such as those with multiple nitro groups, tend to stabilize the anionic Meisenheimer complex, making a stepwise mechanism more likely. Conversely, less activated rings are more prone to a concerted process. researchgate.net

Nucleophile and Solvent: The nature of the nucleophile and the solvent can also influence the energy landscape of the reaction.

Recent research using kinetic isotope effects (KIEs) has been instrumental in distinguishing these mechanisms, suggesting that a concerted pathway may be more common than previously thought. researchgate.net For the reaction on the highly activated trinitrophenyl ring, the mechanism could be borderline, but the significant stabilization afforded by the three nitro groups strongly favors the formation of a distinct Meisenheimer intermediate, thus pointing towards a stepwise process.

The presence of strong electron-withdrawing groups on the aromatic ring is a prerequisite for a facile SNAr reaction. The three nitro (-NO₂) groups on the 2,4,6-trinitrophenyl ring play a crucial role in this activation. Their powerful electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. nih.gov

Crucially, the nitro groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged Meisenheimer intermediate through resonance. rsc.org In this configuration, the negative charge developed during the nucleophilic attack can be delocalized onto the oxygen atoms of the nitro groups, as shown in the resonance structures of the intermediate. researchgate.net This delocalization significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the reaction. nih.gov A nitro group in the meta position offers no such resonance stabilization, and thus, m-nitro-substituted substrates are much less reactive under SNAr conditions. rsc.org The 2,4,6-trinitrophenyl system is optimally activated, with two ortho nitro groups and one para nitro group all participating in stabilizing the anionic intermediate.

Intrinsic Nucleophilicity of Sulfur Compounds in Organic Transformations

The formation of this compound relies on the nucleophilic character of the sulfur atom in 2-mercaptoethanol. Sulfur-containing compounds, such as thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are known to be excellent nucleophiles in a wide range of organic reactions.

Several factors contribute to the high nucleophilicity of sulfur compared to its lighter oxygen analog, the alcohol:

Polarizability: Sulfur is a larger, more polarizable atom than oxygen. Its valence electrons are held less tightly and are more easily distorted by the presence of an electrophile, facilitating bond formation.

Acidity and Basicity: Thiols are significantly more acidic than their corresponding alcohols. For instance, hydrogen sulfide (B99878) (H₂S) is over ten million times more acidic than water. This means that the corresponding thiolate anions are readily formed and are less basic but more nucleophilic than alkoxides.

"Softness": According to the Hard and Soft Acids and Bases (HSAB) theory, sulfur is a "soft" nucleophile. It reacts preferentially with "soft" electrophiles, which includes the sp²-hybridized carbon of an aromatic ring.

The superior nucleophilicity of sulfur compounds is evident in their reactivity. Thiolates are highly effective in SN2 reactions, and sulfides readily react with alkyl halides to form sulfonium (B1226848) salts, a reaction for which the oxygen-based ether analogs are much less reactive. This intrinsic high reactivity makes 2-mercaptoethanol an efficient nucleophile for attacking the electron-poor trinitrophenyl ring.

Kinetic Studies of Relevant Reaction Systems

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For the formation of thioethers via SNAr reactions, these studies typically involve measuring the rate of reaction under various conditions to determine reaction orders and rate constants.

The pseudo-first-order rate constant (kobs) can be expressed as: k_obs = k_N * [Nucleophile] where kN is the second-order rate constant.

A comprehensive kinetic study on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB), a closely related and highly activated substrate, with a series of biologically relevant thiols (biothiols) in aqueous media provides valuable comparative data. The second-order rate constants (kN) for these reactions highlight the high reactivity of thiolates in SNAr processes.

Second-Order Rate Constants (kN) for the Reaction of 1-Chloro-2,4-dinitrobenzene (ClDNB) with Various Thiols in Aqueous Solution at 25°C.
Thiol NucleophilepKₐ of Thiol GroupkN (M⁻¹s⁻¹)
Cysteine8.3541.60
Glutathione8.801.58
N-acetylcysteine9.520.50
Cysteamine8.251580.00
D-Penicillamine7.90199.10

This data is for the reaction with 1-chloro-2,4-dinitrobenzene and serves as a model for the reactivity of the trinitrophenyl system. The reactivity of 2,4,6-trinitrochlorobenzene would be even higher due to the additional activating nitro group.

The data clearly shows that the reactivity of thiols in these SNAr reactions is substantial, with rate constants varying based on the specific structure and pKₐ of the thiol. The reaction with the even more electron-deficient 2,4,6-trinitrophenyl system is expected to be significantly faster. Such kinetic analyses confirm that the thioetherification process is efficient and proceeds at a measurable and often rapid rate, consistent with a mechanism involving a highly stabilized Meisenheimer complex.

Analysis of Solvent Effects on Reaction Kinetics and Mechanism

The kinetics and mechanism of the nucleophilic aromatic substitution (SNAr) reactions that lead to the formation of compounds like this compound are significantly influenced by the solvent. nih.gov The solvent's role is not passive; it can profoundly affect the reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. nih.gov

The formation of this compound typically proceeds via the reaction of a 2,4,6-trinitrophenyl derivative (e.g., 2,4,6-trinitrochlorobenzene) with 2-mercaptoethanol. In this process, the deprotonated thiol (thiolate) of 2-mercaptoethanol acts as the nucleophile. researchgate.netmasterorganicchemistry.com The nature of the solvent can dramatically impact the nucleophilicity of this species.

Protic vs. Aprotic Solvents: Kinetic studies on analogous SNAr reactions, such as the reaction of 1-chloro-2,4-dinitrobenzene with piperidine, demonstrate a clear distinction between the effects of protic and aprotic solvents. rsc.orgrsc.org

Protic Solvents: In hydroxylic (protic) solvents like alcohols, the reactivity is often lower than in aprotic solvents. This is because protic solvents are strong hydrogen-bond donors and can solvate the anionic nucleophile (the thiolate). rsc.org This solvation shell, formed through hydrogen bonding, stabilizes the nucleophile, reducing its ground-state energy and increasing the activation energy required for it to attack the electrophilic aromatic ring. nih.gov Consequently, the reaction rate is inversely proportional to the hydrogen-bond-donating ability of the solvent. rsc.org For example, the nucleophilicity of substituted anilines is reduced in methanol (B129727) due to hydrogen bonding, which is a similar effect expected for the thiolate nucleophile. nih.gov

Solvent Parameter Correlations: To quantify solvent effects, linear free-energy relationships are often employed, correlating reaction rate constants with empirical solvent parameters.

ET(30) Parameter: The Dimroth-Reichardt ET(30) parameter, which is based on the solvatochromic shift of a specific betaine (B1666868) dye, is a useful measure of solvent polarity and its influence on reactions. For SNAr reactions in aprotic solvents, a good correlation between the logarithm of the second-order rate constant (log kA) and the ET(30) value is often observed. rsc.org However, hydrogen-bond donor (HBD) solvents typically deviate from this correlation because their strong interaction with the betaine dye results in disproportionately high ET(30) values. rsc.org

Swain's Parameters: A multi-parameter approach, such as using Swain's parameters A (acidity or anion-solvating tendency) and B (basicity or cation-solvating tendency), can sometimes provide a more comprehensive correlation across both protic and aprotic solvents. rsc.org

The table below summarizes the general effects of different solvent types on the SNAr reaction leading to the formation of this compound.

Solvent TypePrimary Interaction with Nucleophile (Thiolate)Effect on Nucleophile ReactivityOverall Effect on Reaction RateExample Solvents
Polar ProticStrong hydrogen bondingDecreasedSlowerWater, Methanol, Ethanol
Polar AproticWeak (dipole-dipole)IncreasedFasterDMSO, DMF, Acetonitrile
Nonpolar AproticVery weak (van der Waals)Generally poor solvents for ionic nucleophiles, leading to very slow ratesHexane, Toluene

Investigation of Nucleofugicity in Aromatic Substitution Reactions

Nucleofugicity, or leaving group ability, is a paramount factor in determining the rate of nucleophilic aromatic substitution (SNAr) reactions. The formation of this compound from a precursor like 2,4,6-trinitrochlorobenzene involves the displacement of a leaving group (in this case, chloride) from the aromatic ring. doubtnut.com The reactivity of the substrate is intrinsically linked to the leaving group's ability to stabilize the negative charge it accepts during the reaction.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The rate-determining step can be either the initial formation of this complex or the subsequent expulsion of the leaving group. researchgate.net

Factors Influencing Nucleofugicity: The efficiency of a leaving group is determined by its stability once it has departed with the bonding pair of electrons. Key factors include:

Basicity: Weaker bases are generally better leaving groups. For instance, Cl⁻ is a very weak base and thus a good leaving group.

Polarizability: Larger, more polarizable atoms can better distribute the negative charge, enhancing their leaving group ability.

Electronic Stabilization: The presence of electron-withdrawing groups on the leaving group can stabilize it.

In the context of forming this compound, the reaction proceeds on a 2,4,6-trinitrophenyl (picryl) ring system. This system is highly activated towards nucleophilic attack due to the powerful electron-withdrawing and resonance-stabilizing effects of the three nitro groups. doubtnut.com These groups strongly polarize the carbon-leaving group bond, making the carbon atom highly electrophilic and susceptible to attack. doubtnut.com

Kinetic investigations of reactions involving picryl derivatives show that they are significantly more reactive than their dinitrophenyl or mononitrophenyl analogues. nih.gov For example, a comparison of the reactivity of 2,4,6-trinitrophenyl methyl carbonate (TNPC) with 2,4-dinitrophenyl methyl carbonate (DNPC) in reactions with benzenethiolate (B8638828) anions showed that TNPC is more reactive. This enhanced reactivity is attributed to the superior leaving group involved in the trinitrated system. nih.gov The 2,4,6-trinitrophenoxide is a better leaving group than 2,4-dinitrophenoxide because the additional nitro group provides greater stabilization for the developing negative charge in the transition state of its departure.

The table below illustrates the relative reactivity of leaving groups (X) in SNAr reactions on activated aryl rings.

Leaving Group (X)Conjugate AcidApprox. pKa of Conjugate AcidRelative Leaving Group Ability
F⁻HF3.2Excellent
Cl⁻HCl-7Good
Br⁻HBr-9Good
I⁻HI-10Good
NO₂⁻HNO₂3.3Good
CH₃O⁻CH₃OH15.5Poor
Note: Table represents general trends in SNAr. Actual reactivity can be influenced by the specific substrate, nucleophile, and reaction conditions.

Furthermore, the 2-((2,4,6-trinitrophenyl)thio)- moiety itself can function as a leaving group in subsequent reactions, such as ether or thioether cleavage. wikipedia.orgpressbooks.publibretexts.org The stability of the resulting 2,4,6-trinitrothiophenolate anion, highly stabilized by the three nitro groups, would make it a good nucleofuge, facilitating cleavage reactions under appropriate conditions.

Advanced Spectroscopic Characterization for Elucidating Molecular Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis

High-Resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-((2,4,6-Trinitrophenyl)thio)ethanol, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Analysis: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. The two protons on the trinitrophenyl ring are expected to appear as a singlet in the downfield region (typically δ 8.5-9.0 ppm) due to the strong deshielding effect of the three electron-withdrawing nitro groups. The methylene protons of the ethanol moiety would be split into two triplets. The protons adjacent to the sulfur atom (S-CH₂) are anticipated around δ 3.0-3.5 ppm, while the protons adjacent to the hydroxyl group (CH₂-OH) would appear slightly further downfield, around δ 3.8-4.2 ppm. A broad singlet for the hydroxyl proton (-OH) is also expected, though its chemical shift can vary with concentration and solvent.

¹³C NMR Analysis: The carbon NMR spectrum would complement the proton data. The aromatic carbons would produce several signals in the δ 120-150 ppm range. The carbon atom attached to the sulfur (C-S) is expected to be the most shielded of the aromatic carbons directly bonded to a substituent, while the carbons bearing the nitro groups (C-NO₂) will be significantly deshielded. The aliphatic carbons would appear in the upfield region, with the S-CH₂ carbon expected around δ 35-45 ppm and the CH₂-OH carbon around δ 60-70 ppm.

NucleusAssignmentPredicted Chemical Shift (δ, ppm)
¹HAr-H8.5 - 9.0
¹HS-CH₂3.0 - 3.5
¹HCH₂-OH3.8 - 4.2
¹H-OHVariable (e.g., 2.0 - 4.0)
¹³CAr-C (unsubstituted)~122
¹³CAr-C-S~130
¹³CAr-C-NO₂~148
¹³CS-CH₂35 - 45
¹³CCH₂-OH60 - 70

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman for Bonding and Conformation

Vibrational spectroscopy probes the bonding and conformational arrangement of molecules.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrations of its functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group. The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are highly characteristic and produce strong absorption bands, typically around 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹. The C-S stretching vibration of the thioether linkage is generally weak and appears in the fingerprint region, around 600-800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro groups, which is strong in the IR spectrum, would also be a prominent feature in the Raman spectrum. The aromatic ring vibrations would also be easily observable.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
O-H Stretch-OH3200 - 3600 (broad)
Aromatic C-H StretchAr-H3000 - 3100
Aliphatic C-H Stretch-CH₂-2850 - 2960
Asymmetric NO₂ Stretch-NO₂1530 - 1560 (strong)
Symmetric NO₂ Stretch-NO₂1340 - 1370 (strong)
Aromatic C=C StretchAr-ring1400 - 1600
C-S StretchThioether600 - 800 (weak)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule. The 2,4,6-trinitrophenyl group acts as a strong chromophore. The presence of the electron-donating thioether group and the three strongly electron-withdrawing nitro groups on the aromatic ring leads to significant intramolecular charge-transfer character. This is expected to result in strong absorption bands in the UV-Vis region. For comparison, 2,4,6-trinitrophenol shows a maximum absorption wavelength (λmax) at 382 nm. scielo.org.bo It is anticipated that this compound would exhibit a primary absorption band (π-π* transition) in the 350-450 nm range, characteristic of highly conjugated nitroaromatic compounds. scielo.org.bonih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of those elements. For this compound, XPS would detect signals for carbon (C1s), nitrogen (N1s), oxygen (O1s), and sulfur (S2p).

The high-resolution C1s spectrum would be complex, with distinct peaks for the aromatic carbons, the aliphatic C-S carbon, and the aliphatic C-O carbon. The N1s spectrum is expected to show a single, strong peak at a high binding energy (around 406-408 eV), which is characteristic of the nitrogen atoms in nitro groups. The O1s spectrum would show two components: a major one at a higher binding energy corresponding to the oxygen atoms of the three nitro groups, and a minor one at a lower binding energy for the oxygen of the hydroxyl group. The S2p spectrum is expected to show a doublet (S2p₃/₂ and S2p₁/₂) around 163-164 eV, consistent with sulfur in a thioether environment. thermofisher.comxpsfitting.com

Core LevelAssignmentPredicted Binding Energy (eV)
C1sC-C, C-H (Aromatic/Aliphatic)~284.8
C1sC-S / C-N~286.0
C1sC-O~286.5
N1s-NO₂406 - 408
O1s-OH~533
O1s-NO₂~534
S2p₃/₂Thioether (R-S-R)~163-164

Theoretical and Computational Chemistry Approaches to 2 2,4,6 Trinitrophenyl Thio Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-((2,4,6-Trinitrophenyl)thio)ethanol, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. nih.gov By optimizing the geometry of this compound, the most stable arrangement of its atoms (the ground state) can be determined. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common level of theory for such calculations, providing a good balance between accuracy and computational cost. mdpi.com The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Interactive Data Table: Predicted Geometrical Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond LengthC-S1.78 Å
Bond LengthS-C (ethyl)1.82 Å
Bond LengthC-N (nitro)1.47 Å
Bond AngleC-S-C102.5°
Dihedral AngleC-C-S-C85.0°

Note: These are hypothetical values based on typical DFT calculations for similar molecules and should be considered illustrative.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, the electron-withdrawing nature of the three nitro groups on the phenyl ring is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The HOMO is likely to be localized on the thioether linkage and the ethanol group.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. scielo.org.mx

Interactive Data Table: Calculated FMO Properties and Reactivity Descriptors

PropertySymbolValue (eV)
Highest Occupied Molecular OrbitalEHOMO-7.5
Lowest Unoccupied Molecular OrbitalELUMO-3.2
HOMO-LUMO Energy GapΔE4.3
Ionization PotentialI7.5
Electron AffinityA3.2
Chemical Hardnessη2.15

Note: These values are illustrative and represent typical findings for similar nitroaromatic compounds from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP surface is expected to show highly negative potential around the oxygen atoms of the nitro groups, indicating their strong electron-withdrawing nature. The area around the hydroxyl group's oxygen and the sulfur atom would also exhibit negative potential, making them potential sites for interaction with electrophiles. Conversely, the aromatic ring, being electron-deficient due to the nitro groups, and the hydrogen of the hydroxyl group would show a positive electrostatic potential, marking them as likely sites for nucleophilic attack.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.netresearchgate.net This involves identifying the reactants, products, any intermediates, and the transition states that connect them. For a molecule like this compound, a common reaction to study would be nucleophilic aromatic substitution, where a nucleophile replaces one of the nitro groups or another substituent on the trinitrophenyl ring.

Using DFT, the geometries of the transition states can be optimized, and the activation energy for the reaction can be calculated. nih.gov This provides a quantitative measure of the reaction's feasibility. The calculations can also elucidate the role of the solvent in the reaction mechanism, which can significantly influence the reaction rates and pathways. diva-portal.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. mjcce.org.mk These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

By performing a frequency calculation after geometry optimization, the vibrational modes of this compound can be determined. researchgate.net The calculated frequencies correspond to the absorption peaks in an IR spectrum. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm-1)
O-HStretching3550
C-H (aromatic)Stretching3100
C-H (aliphatic)Stretching2950
NO2Asymmetric Stretching1540
NO2Symmetric Stretching1350
C-SStretching700

Note: These frequencies are illustrative and based on typical values for the respective functional groups.

Analysis of Intramolecular Interactions (e.g., Steric and Electronic Effects)

The conformation and reactivity of this compound are influenced by various intramolecular interactions. The two nitro groups at the ortho positions to the thioether linkage cause significant steric hindrance. This steric crowding can force the thioethanol side chain to rotate out of the plane of the phenyl ring, which in turn affects the electronic conjugation between the sulfur atom's lone pairs and the aromatic π-system.

Examination of Intermolecular Interactions, including Hydrogen Bonding and π-Stacking

Hydrogen Bonding:

The presence of the hydroxyl group strongly suggests the formation of hydrogen bonds. In the absence of experimental crystal structure data for this compound, we can look to computational studies of similar molecules containing both hydroxyl and thioether functionalities. For instance, studies on dimers of 2-phenylethanol and 2-phenylethanethiol have explored the competition between different types of hydrogen bonds, such as O-H···O, O-H···S, S-H···O, and S-H···S. nih.gov These studies indicate that O-H···O and O-H···S are generally the most favorable interactions. nih.govresearchgate.net

In the context of this compound, the primary hydrogen bonding motif would likely involve the hydroxyl group of one molecule interacting with the hydroxyl group or the sulfur atom of a neighboring molecule. The relative strength of these bonds can be computationally estimated. The trinitrophenyl group's electron-withdrawing nature would also influence the acidity of the hydroxyl proton, potentially strengthening its hydrogen-donating capability.

π-Stacking:

The trinitrophenyl group, with its electron-deficient π-system due to the presence of three nitro groups, is expected to engage in significant π-stacking interactions. These interactions are a result of electrostatic and van der Waals forces between aromatic rings. In the solid state, these interactions can lead to the formation of columnar or herringbone packing motifs.

While specific data tables for this compound are not available, the following table illustrates the typical types of data that would be generated from computational studies on intermolecular interactions.

Interaction TypeDonor/Acceptor Atoms/GroupsTypical Calculated Interaction Energy (kcal/mol)Typical Interatomic/Interplanar Distance (Å)
Hydrogen BondingO-H···O-3 to -82.5 - 3.2
Hydrogen BondingO-H···S-2 to -53.0 - 3.8
π-StackingTrinitrophenyl···Trinitrophenyl-5 to -153.3 - 3.8

It is important to reiterate that the values in the table above are representative and the actual values for this compound would require specific computational analysis, such as Density Functional Theory (DFT) calculations with dispersion corrections or Symmetry-Adapted Perturbation Theory (SAPT) analysis. Such studies would provide precise energetic and geometric details of the intermolecular interactions, offering a deeper understanding of the supramolecular chemistry of this compound.

Investigating the Chemical and Electronic Properties of 2 2,4,6 Trinitrophenyl Thio Ethanol in Advanced Research Contexts

Electron Transfer Phenomena Involving the Trinitrophenyl Moiety

The 2,4,6-trinitrophenyl (TNP) group is a defining feature of 2-((2,4,6-Trinitrophenyl)thio)ethanol, imparting significant electronic characteristics to the molecule. The three nitro (-NO₂) groups are powerful electron-withdrawing groups, which dramatically lower the electron density of the aromatic ring. This electron deficiency transforms the TNP moiety into a potent electron acceptor, a property that governs its role in various molecular interactions and electronic processes.

Role as an Electron Acceptor in Molecular Interactions

The electron-deficient nature of the trinitrophenyl ring allows it to readily accept electrons from electron-rich donor molecules. This interaction often leads to the formation of charge-transfer complexes. In these complexes, the electron donor and the TNP acceptor are held together by electrostatic forces, resulting from the partial transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Research into analogous nitroaromatic compounds, such as 2,4,6-trinitrophenol (picric acid), has shown that the efficiency of this electron transfer is a key factor in molecular recognition and sensing applications. nih.gov The formation of a ground-state charge-transfer complex between a sensor molecule and an electron-deficient analyte like a TNP derivative can be observed through changes in absorption spectra. researchgate.net The strong electron-accepting capability of the TNP moiety is central to these phenomena, making it a subject of interest in the design of materials for detecting electron-rich species.

Investigation of Quenching Mechanisms in Luminescent Systems Due to Electron Transfer

The potent electron-accepting properties of the trinitrophenyl group make it an effective quencher of fluorescence in many luminescent systems. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. In the context of the TNP moiety, the predominant mechanism is often photoinduced electron transfer (PET). nih.govresearchgate.net

When a fluorescent molecule (fluorophore) absorbs light, it is promoted to an excited electronic state. If a TNP-containing molecule is nearby, the excited fluorophore can donate an electron to the electron-deficient TNP ring. This transfer of an electron provides a non-radiative pathway for the fluorophore to return to its ground state, thus preventing the emission of a photon and "quenching" the fluorescence. researchgate.net

The quenching process can be further categorized:

Static Quenching: This occurs when the fluorophore and the quencher (the TNP moiety) form a non-fluorescent complex in the ground state. The formation of this complex effectively reduces the concentration of active fluorophores. researchgate.net

Dynamic Quenching: This happens when the quencher collides with the fluorophore during the lifetime of its excited state. The efficiency of dynamic quenching is dependent on factors like the concentration of the quencher and the viscosity of the medium.

Studies on various dinitrophenol derivatives have demonstrated their high efficiency as fluorescence quenchers, a property that is amplified in trinitrated compounds. nih.gov The quenching efficiency can be quantified using the Stern-Volmer relationship, which relates the decrease in fluorescence intensity to the concentration of the quencher. Research on metal-organic frameworks (MOFs) designed for sensing nitroaromatic compounds found that TNP was the most efficient quencher among several analytes, exhibiting a high Stern-Volmer constant (Ksv), indicative of a strong quenching interaction. researchgate.net

Table 1: Quenching Mechanisms Involving Nitroaromatic Compounds
Quenching MechanismDescriptionKey Characteristics
Photoinduced Electron Transfer (PET)Transfer of an electron from an excited fluorophore to the electron-accepting nitroaromatic compound.A primary mechanism for quenching by electron-deficient molecules like TNP. nih.govresearchgate.net
Static QuenchingFormation of a non-fluorescent ground-state complex between the fluorophore and the quencher.Changes in the absorption spectrum of the fluorophore are often observed. researchgate.net
Dynamic QuenchingCollisional deactivation of the excited fluorophore by the quencher.Dependent on quencher concentration and diffusion rates. nih.gov

Coordination Chemistry of the Thioether Moiety

The this compound molecule contains a thioether (-S-) linkage, which possesses a lone pair of electrons on the sulfur atom. This feature allows the thioether moiety to act as a ligand, donating its electron pair to coordinate with metal ions and form metal-thioether complexes.

Ligand Properties and Metal-Thioether Complexation

Thioethers are classified as soft ligands, meaning they tend to form more stable complexes with soft metal ions (e.g., Ag⁺, Hg²⁺, Pd²⁺, Pt²⁺). The sulfur atom in a thioether complex typically adopts a pyramidal geometry. wikipedia.org Unlike their ether oxygen analogues, the sulfur atom in thioethers is more polarizable and less basic, which influences its coordination behavior. masterorganicchemistry.com

The complexation process involves the donation of the sulfur's lone pair of electrons to a vacant orbital of a metal ion, forming a coordinate covalent bond. The strength and stability of this M-S bond depend on the nature of the metal ion and the steric and electronic environment of the thioether ligand. The presence of the bulky and electron-withdrawing trinitrophenyl group in this compound can influence the donor properties of the sulfur atom, potentially affecting the stability and structure of its metal complexes.

Selective Interactions with Specific Metal Ions and Their Chemical Implications

The coordination of the thioether moiety is not indiscriminate; it often exhibits selectivity toward certain metal ions. This selectivity is a critical property that can be exploited in various chemical applications, most notably in the design of chemosensors for environmental monitoring or biological imaging.

Research on related sensor molecules has demonstrated that thioether-containing compounds can selectively bind to specific metal ions, leading to a measurable change in their physical properties, such as fluorescence or color. For instance, certain probes have been shown to interact specifically with ions like copper (Cu²⁺), mercury (Hg²⁺), and silver (Ag⁺), causing a significant decrease in the intensity of their emitted light upon complexation. nih.gov This quenching effect upon metal binding suggests a potential application for thioether-based ligands in the detection of heavy metal contamination in aqueous samples. nih.gov

The chemical implication of this selective interaction is the ability to design molecules that can detect the presence of specific metal ions, even at low concentrations. The interaction between the thioether ligand and the metal ion can be fine-tuned by modifying the molecular structure, allowing for the development of highly sensitive and selective sensors.

Table 2: Metal Ion Interactions with Thioether-Containing Probes
Metal IonObserved EffectPotential Application
Copper (Cu²⁺)Significant decrease in light emission intensity upon interaction. nih.govSensing and detection in water samples. nih.gov
Mercury (Hg²⁺)Significant decrease in light emission intensity upon interaction. nih.govSensing and detection in water samples. nih.gov
Silver (Ag⁺)Significant decrease in light emission intensity upon interaction. nih.govSensing and detection in water samples. nih.gov

Role as a Building Block in Complex Organic Synthesis and Functional Material Design

This compound is a multifunctional molecule, possessing three distinct chemical features that make it a versatile building block for more complex structures and functional materials: the electron-accepting trinitrophenyl group, the metal-coordinating thioether linkage, and a reactive terminal hydroxyl group.

The combination of these functional groups allows for a wide range of synthetic transformations:

Trinitrophenyl Moiety: This group can be used to introduce strong electron-accepting properties into polymers or supramolecular assemblies. Materials incorporating this moiety are candidates for applications in organic electronics, such as n-type semiconductors or components in charge-transfer materials.

Thioether Linkage: The sulfur atom can act as a coordination site for building metal-organic frameworks (MOFs) or coordination polymers. The selective binding properties of the thioether could be used to create materials for catalysis, gas storage, or chemical separation.

Hydroxyl Group: The terminal ethanol group (-CH₂CH₂OH) provides a reactive site for further functionalization. It can undergo common organic reactions like esterification, etherification, or conversion to a leaving group, allowing the entire molecule to be covalently attached to other molecules, polymer backbones, or surfaces.

This trifunctional nature makes this compound a valuable synthon. For example, it could be incorporated into fluorescent polymers where the TNP moiety acts as a built-in quenching site for sensing applications. nih.gov The design of new fungicides and conjugated microporous polymers has utilized related thiophene and triazine building blocks, highlighting the utility of sulfur- and nitrogen-rich heterocyclic structures in materials science. researchgate.netmdpi.com By leveraging its unique combination of properties, this compound serves as a platform for creating advanced materials with tailored electronic, optical, and coordination properties.

Table 3: Functional Moieties of this compound and Their Synthetic Potential
Functional MoietyChemical PropertyPotential Role in Synthesis and Material Design
Trinitrophenyl GroupPotent Electron AcceptorComponent in charge-transfer complexes, n-type organic semiconductors, and sensing materials.
Thioether LinkageSoft Ligand (Metal Coordination)Building block for coordination polymers and MOFs; recognition site in chemosensors.
Hydroxyl GroupReactive Nucleophile/Functional HandleSite for covalent attachment to surfaces, polymers, or other organic molecules via esterification, etc.

Precursor in the Synthesis of Structurally Diverse Organic Molecules

There is currently no available scientific literature that documents the use of this compound as a precursor for the synthesis of other organic molecules. Searches for reaction schemes, synthetic methodologies, or spectroscopic data for derivatives originating from this compound did not yield any specific results. Consequently, no data on reaction yields, conditions, or the properties of any resulting molecules can be provided.

Incorporation into Advanced Polymeric Structures or Covalent Organic Frameworks

Similarly, the investigation did not uncover any research detailing the incorporation of this compound into polymers or covalent organic frameworks (COFs). There are no documented instances of this compound being utilized as a monomer or a functional building block in the creation of such advanced materials. As a result, information regarding polymerization techniques, the properties of resulting polymers or COFs (such as porosity, thermal stability, or electronic properties), and their potential applications is not available.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.